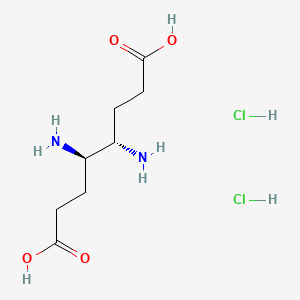

meso-gamma,gamma'-Diaminosuberic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meso-gamma,gamma'-Diaminosuberic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H18Cl2N2O4 and its molecular weight is 277.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Applications

Meso-gamma,gamma'-Diaminosuberic acid has been studied for its role as a glutamate receptor blocker. Research indicates that it can modulate synaptic transmission by blocking excitatory amino acid receptors, particularly in crustacean motoneurons.

- Mechanism of Action : Meso-di-GABA acts primarily on non-synaptic receptors, leading to the depression or blockage of excitatory junction potentials. This effect can be significant in understanding neuromuscular transmission and potential treatments for excitotoxicity in neurodegenerative diseases .

- Experimental Findings : In experiments, bath application of meso-di-GABA has shown to either increase or decrease membrane resistance depending on temperature, indicating its potential utility in studying temperature effects on synaptic transmission .

Biochemical Synthesis

This compound plays a crucial role in the synthesis of various compounds in organic chemistry.

- Synthesis Pathways : It has been utilized in ring-closure metathesis reactions, demonstrating its versatility as a building block for more complex organic molecules. This includes the synthesis of derivatives that can be further functionalized for diverse applications .

- Research Significance : The ability to synthesize derivatives of meso-di-GABA expands its applicability in drug design and development, particularly for compounds targeting neurological pathways .

Therapeutic Potential

The therapeutic applications of this compound are being explored, particularly in the context of neurological disorders.

Summary Table of Applications

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing meso-gamma,gamma'-Diaminosuberic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with orthogonal protecting groups for the gamma and gamma' amino groups. For example, tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups can prevent undesired side reactions during coupling . Post-synthesis purification via reverse-phase HPLC is critical to isolate high-purity fractions, as impurities can skew downstream biological assays .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, 2D-COSY) is essential for confirming stereochemistry and backbone conformation. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight. X-ray crystallography may resolve ambiguities in crystal lattice configurations .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic properties, while molecular dynamics (MD) simulations assess conformational stability in aqueous environments. Software like Gaussian or GROMACS is widely used. QSAR models incorporating descriptors like logP and polar surface area predict solubility and membrane permeability .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, ionic strength). A meta-analysis using multivariate regression can isolate confounding factors. Controlled replication studies with standardized protocols (e.g., fixed buffer systems, cell lines) are critical . Additionally, surface plasmon resonance (SPR) assays quantify binding kinetics to validate target specificity .

Q. What experimental designs are optimal for studying the role of this compound in peptide self-assembly?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor secondary structure formation (e.g., beta-sheets or helices). Transmission electron microscopy (TEM) visualizes nanostructures. Titration experiments with varying pH and salt concentrations identify critical aggregation thresholds. Reference control peptides lacking the gamma-amino groups to isolate functional contributions .

Q. How can this compound be integrated into high-resolution climate or biochemical models?

- Methodological Answer : In meteorology, meso-gamma scale models (1–10 km resolution) require parameterization of microphysical processes, such as cloud condensation nuclei (CCN) activity, if the compound influences atmospheric chemistry. For biochemical systems, 4D-Var data assimilation optimizes initial conditions in kinetic models, integrating real-time NMR or MS data .

Q. What strategies address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Transition from SPPS to solution-phase synthesis with asymmetric catalysis (e.g., chiral ligands for palladium-mediated couplings). Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time quality control .

Q. Data Analysis and Validation

Q. How should researchers validate the environmental stability of this compound under varying conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic LC-MS analysis detect degradation products. Kinetic modeling (Arrhenius equation) extrapolates shelf-life. For ecological studies, mesocosm experiments simulate natural biodegradation pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies?

Properties

CAS No. |

72955-63-6 |

|---|---|

Molecular Formula |

C8H18Cl2N2O4 |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

(4R,5S)-4,5-diaminooctanedioic acid;dihydrochloride |

InChI |

InChI=1S/C8H16N2O4.2ClH/c9-5(1-3-7(11)12)6(10)2-4-8(13)14;;/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H/t5-,6+;; |

InChI Key |

BTRJVVLNWIJONL-RUTFAPCESA-N |

SMILES |

C(CC(=O)O)C(C(CCC(=O)O)N)N.Cl.Cl |

Isomeric SMILES |

C(CC(=O)O)[C@H]([C@H](CCC(=O)O)N)N.Cl.Cl |

Canonical SMILES |

C(CC(=O)O)C(C(CCC(=O)O)N)N.Cl.Cl |

Key on ui other cas no. |

72955-63-6 |

Synonyms |

meso-di-GABA meso-gamma,gamma'-diaminosuberic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.